Cas no 242471-90-5 (3-(4-Phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-3-(trifluoromethyl)benzyl-2(1H)-pyridinone)

3-(4-Phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-3-(trifluoromethyl)benzyl-2(1H)-pyridinone structure
242471-90-5 structure
Product Name:3-(4-Phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-3-(trifluoromethyl)benzyl-2(1H)-pyridinone
CAS No:242471-90-5
MF:C21H15F3N4OS
MW:428.430213212967
CID:4642653
Update Time:2025-07-09

3-(4-Phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-3-(trifluoromethyl)benzyl-2(1H)-pyridinone Chemical and Physical Properties

Names and Identifiers

    • 3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone
    • 2(1H)-Pyridinone, 3-(4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]-
    • 3-(4-Phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-3-(trifluoromethyl)benzyl-2(1H)-pyridinone
    • Inchi: 1S/C21H15F3N4OS/c22-21(23,24)15-7-4-6-14(12-15)13-27-11-5-10-17(19(27)29)18-25-26-20(30)28(18)16-8-2-1-3-9-16/h1-12H,13H2,(H,26,30)
    • InChI Key: ILJUDZSMLRGMBG-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC2=CC=CC(C(F)(F)F)=C2)C=CC=C1C1N(C2=CC=CC=C2)C(=S)NN=1

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 546.7±60.0 °C at 760 mmHg
  • Flash Point: 284.4±32.9 °C
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

3-(4-Phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-3-(trifluoromethyl)benzyl-2(1H)-pyridinone Security Information

3-(4-Phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-3-(trifluoromethyl)benzyl-2(1H)-pyridinone Pricemore >>

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3-(4-Phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-3-(trifluoromethyl)benzyl-2(1H)-pyridinone Related Literature

Additional information on 3-(4-Phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-3-(trifluoromethyl)benzyl-2(1H)-pyridinone

3-(4-Phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-3-(trifluoromethyl)benzyl-2(1H)-pyridinone: A Comprehensive Overview

The compound 3-(4-Phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-3-(trifluoromethyl)benzyl-2(1H)-pyridinone (CAS No: 242471-90-5) is a complex organic molecule with a diverse range of applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which incorporates a pyridinone ring fused with a triazole moiety and substituted with phenyl and trifluoromethyl groups. These structural features contribute to its exceptional chemical stability and reactivity, making it a valuable component in various synthetic processes.

Recent studies have highlighted the potential of this compound as a building block in the development of novel bioactive molecules. Researchers have demonstrated that the triazole ring within the structure can serve as a versatile platform for further functionalization, enabling the creation of derivatives with enhanced pharmacological properties. For instance, modifications to the trifluoromethyl group have been shown to significantly influence the compound's lipophilicity and bioavailability, making it an attractive candidate for drug delivery systems.

In addition to its role in drug discovery, this compound has also been explored for its applications in catalysis. The sulfanyl group attached to the triazole ring has been found to exhibit catalytic activity in certain organic transformations, such as Suzuki-Miyaura couplings and Heck reactions. These findings underscore the importance of this compound in advancing green chemistry and sustainable chemical synthesis.

The synthesis of 3-(4-Phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-3-(trifluoromethyl)benzyl-2(1H)-pyridinone involves a multi-step process that combines traditional organic synthesis techniques with modern methodologies. Key steps include the formation of the pyridinone ring through cyclization reactions and the subsequent introduction of substituents via nucleophilic aromatic substitution. The optimization of these steps has led to improved yields and higher purity levels, making the compound more accessible for large-scale production.

From an analytical perspective, this compound has been extensively studied using advanced spectroscopic techniques such as NMR and IR spectroscopy. These studies have provided valuable insights into its electronic structure and intermolecular interactions, which are critical for understanding its behavior in different chemical environments. Furthermore, computational chemistry methods have been employed to predict its reactivity and stability under various conditions.

In conclusion, 3-(4-Phenyl

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